molecular formula C13H20N2O4S2 B2517745 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide CAS No. 2415490-61-6

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide

Cat. No.: B2517745
CAS No.: 2415490-61-6
M. Wt: 332.43
InChI Key: NHNNHCZNZCHWIX-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene carboxamide scaffold linked to a methanesulfonyl- and methoxy-substituted piperidine ring. This specific molecular architecture suggests potential as a key intermediate or investigative tool in medicinal chemistry and drug discovery research. The thiophene carboxamide core is a structure of significant interest in pharmaceutical development, with published research highlighting analogues that demonstrate potent inhibitory activity against various biological targets . Furthermore, thiophene carboxamide derivatives have been investigated for their potential biomimetic properties and antiproliferative effects in oncology research . The piperidine moiety, modified with methoxy and methanesulfonyl groups, is a common pharmacophore found in compounds designed to modulate enzyme and receptor function, indicating this compound's utility in exploring structure-activity relationships (SAR). Researchers may find value in this chemical for developing novel enzyme inhibitors, probing signaling pathways, or as a building block for more complex chemical entities. Its structural features make it a relevant candidate for screening in various biochemical assays. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers should conduct all necessary safety assessments and handle the compound in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-19-13(4-6-15(7-5-13)21(2,17)18)10-14-12(16)11-3-8-20-9-11/h3,8-9H,4-7,10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNNHCZNZCHWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Methoxypiperidine

4-Methoxypiperidine reacts with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under basic conditions. Triethylamine or diisopropylethylamine neutralizes HCl byproducts:
$$
\text{4-Methoxypiperidine} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow[\text{Base}]{\text{DCM/THF}} \text{1-Methanesulfonyl-4-methoxypiperidine}
$$
Optimization Data :

  • Yield : 85–92% at 0°C for 2 hours.
  • Purity : >98% (HPLC) after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Alternative Route: Reductive Amination

A secondary pathway involves reductive amination of 4-methoxy-N-(methanesulfonyl)piperidine-4-carbaldehyde using sodium cyanoborohydride. This method avoids direct sulfonylation but requires pre-synthesized aldehyde intermediates.

Functionalization of the Piperidine Core

Hydrolysis of Ester to Carboxylic Acid

The ester intermediate undergoes saponification with lithium hydroxide in tetrahydrofuran/water:
$$
\text{Ester} \xrightarrow[\text{LiOH}]{\text{THF/H}_2\text{O}} \text{Thiophene-3-carboxylic acid}
$$
Optimization :

  • Yield : 89% after 2 hours at 50°C.

Amide Bond Formation

Activation of Carboxylic Acid

Thiophene-3-carboxylic acid is activated using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and diisopropylethylamine (DIPEA) in dimethylformamide (DMF):
$$
\text{Thiophene-3-carboxylic acid} + \text{HATU} \xrightarrow[\text{DIPEA}]{\text{DMF}} \text{Active ester}
$$

Coupling with Piperidine Intermediate

The activated ester reacts with 1-methanesulfonyl-4-methoxypiperidine-4-methanamine:
$$
\text{Active ester} + \text{Piperidine amine} \xrightarrow[\text{DMF}]{\text{RT}} \text{N-[(1-Methanesulfonyl-4-Methoxypiperidin-4-yl)Methyl]Thiophene-3-Carboxamide}
$$
Key Parameters :

  • Reaction Time : 6 hours.
  • Yield : 68% after purification via reverse-phase HPLC.

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 7.20 (d, J = 5.2 Hz, 1H, thiophene), 3.80 (s, 3H, OCH3), 3.45–3.30 (m, 4H, piperidine), 3.10 (s, 3H, SO2CH3).
  • 13C NMR : 168.5 (C=O), 138.2 (thiophene), 76.4 (OCH3), 52.1 (piperidine), 38.2 (SO2CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C14H21N2O4S2 : 369.0912 [M+H]+.
  • Observed : 369.0915 [M+H]+.

Industrial-Scale Production Considerations

Solvent Recycling

Dimethylformamide (DMF) is recovered via distillation (bp 153°C) with >90% efficiency.

Catalyst Reusability

Palladium catalysts (e.g., Pd(OAc)2) are filtered and reused up to 5 cycles with <5% yield drop.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: It can be used to study the interaction of piperidine and thiophene derivatives with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl and methoxy groups could play a role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Compound Name Key Substituents Biological Activity Target/Assay Reference
KR-36996 (N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl)benzo[b]thiophene-3-carboxamide) Piperidinyl, bromophenyloxy UT receptor antagonist (Ki: 4.4 nM) ERK pathway in VSMCs
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide Chloroacetyl-piperidinylmethyl Building block for drug discovery N/A (synthetic intermediate)

Key Insights :

  • KR-36996 demonstrates high potency as a urotensin II receptor antagonist, attributed to its benzo[b]thiophene core and piperidinyloxy-benzyl substituent, which enhance receptor binding .
  • The chloroacetyl analog from BLD Pharm lacks direct activity data but shares structural motifs (piperidine, thiophene carboxamide) critical for modular drug design .

Thiophene-3-carboxamide Derivatives with Varied Substituents

Compound Name Key Substituents Biological Activity Assay/Model Reference
5-Cyano-N-(4-methoxyphenyl)-4-(2-(arylamino)acetamido)thiophene-3-carboxamide Cyano, methoxyphenyl, arylaminoacetamido VEGFR-2 inhibition Hepatocellular carcinoma
N-(4-Fluorophenyl)-2-amino-4-(cyclopropylamino-oxoethyl)thiophene-3-carboxamide Cyclopropylamino, fluorophenyl Tau aggregation inhibition Thioflavin T fluorescence
2-(4-Methylphenylimino)-N-(2-chlorophenyl)thiophene-3-carboxamide Methylphenylimino, chlorophenyl Antimicrobial, antifungal In vitro microbial assays

Key Insights :

  • VEGFR-2 inhibitors (e.g., compound series in ) mimic Sorafenib’s pharmacophore, achieving activity through ortho-uriedo-aryl carboxamide mimicry.
  • Tau aggregation inhibitors (e.g., compound 13 in ) utilize cyclopropylamino and fluorophenyl groups to disrupt fibril formation, validated via Thioflavin T and filter trap assays.
  • Antimicrobial derivatives (e.g., ) leverage chlorophenyl and methylimino groups for broad-spectrum activity.

Key Insights :

  • Sonogashira coupling (e.g., ) enables alkynyl substitution, critical for electronic modulation of the thiophene core.
  • Ruthenium-catalyzed synthesis (e.g., ) offers regioselective biaryl formation, expanding structural diversity.

Research Findings and Mechanistic Differences

  • VEGFR-2 Inhibitors: Derivatives with methoxyphenyl and cyano groups (e.g., ) show enhanced kinase inhibition compared to non-cyano analogs, likely due to improved π-π stacking in the ATP-binding pocket.
  • Tau Aggregation Inhibitors: Substituents like cyclopropylamino (compound 13, ) reduce Thioflavin T fluorescence by >50%, indicating direct interaction with β-sheet structures.
  • UT Receptor Antagonists : KR-36996 (Ki: 4.4 nM ) outperforms GSK-1440115 in smooth muscle proliferation assays, highlighting the role of piperidinyl-benzyl motifs in potency.

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